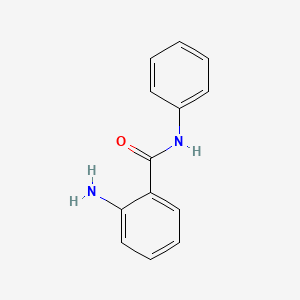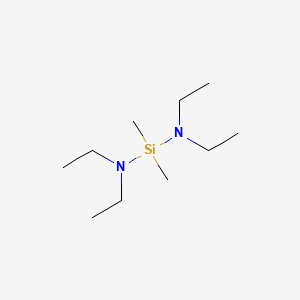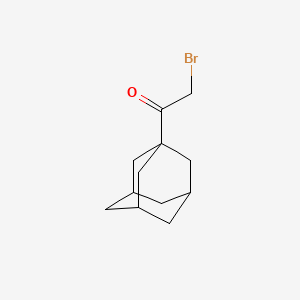
1-Adamantylbrommethylketon
Übersicht
Beschreibung
1-Adamantyl bromomethyl ketone, also known as 1-adamantyl bromoacetone, is an organic compound with a molecular formula of C10H13BrO. It is a colorless, volatile liquid that is widely used in both organic and inorganic chemistry. This compound has been studied extensively due to its potential applications in a variety of fields, such as medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-Adamantyl bromomethyl ketone.
Wissenschaftliche Forschungsanwendungen
Synthese von Adamantan-basierten Esterderivaten
1-Adamantylbrommethylketon wird bei der Synthese neuartiger Adamantan-basierter Esterderivate verwendet. Diese Verbindungen werden durch Reaktion von this compound mit verschiedenen Carbonsäuren synthetisiert, was zur Entwicklung potenzieller Therapeutika für Erkrankungen wie Akne vulgaris, Alzheimer-Krankheit und Typ-2-Diabetes sowie antiviral wirksamer Mittel führen kann .
Kristallographische Studien
Die Adamantyl-Einheit von this compound dient als effizienter Baustein in der Kristallographie. Röntgenbeugungsstudien deuten darauf hin, dass sie zur Synthese von 2-Oxopropylbenzoatderivaten mit synclinaler Konformation und einem locker gepackten Kristallpackungssystem verwendet werden kann .
Antioxidative Aktivität
Derivate von this compound zeigen starke antioxidative Aktivitäten. Dies ist besonders im Wasserstoffperoxid-Radikal-Fängertest deutlich, bei dem aus this compound synthetisierte Verbindungen ein erhebliches Potenzial zeigen .
Anwendungsgebiete in der Entzündungshemmung
Einige Derivate von this compound zeigen gute entzündungshemmende Aktivitäten. Dies wird bei der Bewertung der Albumindenaturierung beobachtet, was auf ihre Verwendung bei der Entwicklung entzündungshemmender Medikamente hindeutet .
Chemische Synthese-Studien
This compound kann in breiteren chemischen Synthese-Studien verwendet werden. Seine Rolle als Vorläufer in verschiedenen synthetischen Wegen unterstreicht seine Bedeutung im Bereich der organischen Chemie .
Bicyclischer Baustein
Als bicyclischer Baustein ist this compound entscheidend für die Konstruktion komplexer Molekülstrukturen. Diese Anwendung ist bedeutsam bei der Synthese neuer Verbindungen für Forschungs- und therapeutische Zwecke .
Arzneimittelentwicklung
Der strukturelle Aspekt von this compound macht es wertvoll in der Arzneimittelentwicklung. Seine Vielseitigkeit ermöglicht die Herstellung mehrerer Derivate mit potenziellen therapeutischen Wirkungen .
Neurologische und virale Behandlungen
Schließlich sind this compound und seine Derivate kommerziell wichtig bei der Behandlung neurologischer Erkrankungen und besitzen antivirale Eigenschaften. Dies unterstreicht seine Bedeutung in pharmazeutischen Anwendungen .
Safety and Hazards
1-Adamantyl bromomethyl ketone is considered hazardous. It may cause skin and eye irritation, and it may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The high reactivity of 1-Adamantyl bromomethyl ketone offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Wirkmechanismus
Target of Action
1-Adamantyl bromomethyl ketone is a synthetic compound that has been used in various chemical synthesis studies It’s worth noting that adamantyl-based compounds are known to have a broad range of targets due to their unique structure and properties .
Mode of Action
It’s known that the compound can react with various carboxylic acids to form corresponding 2-(1-adamantyl)-2-oxoethyl carboxylates .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDIRFSULAMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199229 | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5122-82-7 | |
| Record name | Adamantyl bromomethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

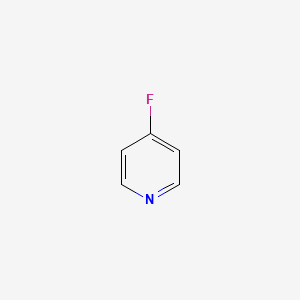
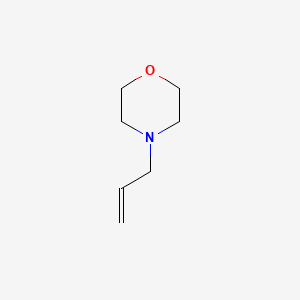
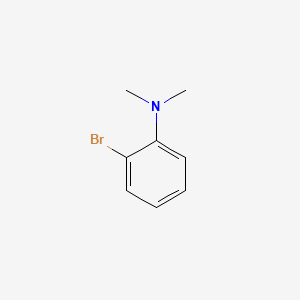
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)

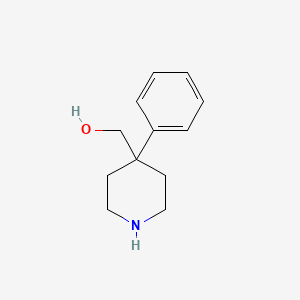

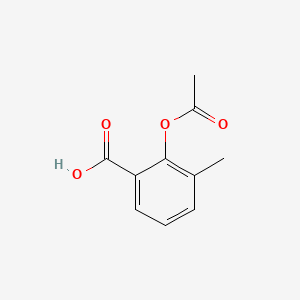
![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)
